REACTION_CXSMILES
|
[H-].C(N([Al](N(CCCCCC)CCCCCC)N(CCCCCC)CCCCCC)CCCCCC)CCCCC.[Li+].N[C@H](C(O)=[O:53])CC1CCCCC1.[C:55]([C:57]([C:60]1[CH:67]=[CH:66][C:63]([C:64]#N)=[CH:62][CH:61]=1)([CH3:59])[CH3:58])#[N:56]>C1COCC1>[CH:64]([C:63]1[CH:66]=[CH:67][C:60]([C:57]([CH3:59])([CH3:58])[C:55]#[N:56])=[CH:61][CH:62]=1)=[O:53] |f:0.1.2|
|
Name
|
lithium tris(dihexylamino)aluminum hydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(CCCCC)N(CCCCCC)[Al](N(CCCCCC)CCCCCC)N(CCCCCC)CCCCCC.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1CCCCC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
carefully quenched by addition of 3 N aq HCl(100 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with EtOAc
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous phase was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine causing a white precipitate
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
which was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solid was triturated with hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (Analogix® Intelliflash 280
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=C1)C(C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |